molecular formula C11H10N2O3 B1522102 4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid CAS No. 13870-58-1

4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

Cat. No.: B1522102
CAS No.: 13870-58-1
M. Wt: 218.21 g/mol
InChI Key: SQRRUHFHYXAIAF-UHFFFAOYSA-N
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Description

4-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid typically involves the reaction of 5-methyl-2-oxo-2,3-dihydro-1H-imidazole with benzoic acid derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
  • tert-butyl (S)-2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate

Comparison: Compared to similar compounds, 4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is unique due to its specific structural features and the presence of the imidazole ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-(4-methyl-2-oxo-1H-imidazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-6-12-11(16)13(7)9-4-2-8(3-5-9)10(14)15/h2-6H,1H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRRUHFHYXAIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
Reactant of Route 2
4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
Reactant of Route 3
4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
Reactant of Route 4
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4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
Reactant of Route 5
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4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
Reactant of Route 6
4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

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